N-Cyclohexyl-1,3-propanediamine

Polyamine Metabolism Enzyme Inhibition Cancer Biology

In polyamine research, non-selective inhibitors confound data interpretation. APCHA (N-Cyclohexyl-1,3-propanediamine, CAS 3312-60-5) overcomes this as a selective, competitive spermine synthase inhibitor. • 250 µM reduces spermine to <1% of control without affecting spermidine synthase. • IC₅₀ ~5 µM in ZR-75-1 breast cancer cells, ~10× more potent than butyl analog. • Also serves as a chelating ligand for Pt(II) anticancer complexes and high-performance epoxy curing agent.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 3312-60-5
Cat. No. B145808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-1,3-propanediamine
CAS3312-60-5
Synonyms3-APCHA
N-(3-aminopropyl)cyclohexylamine
N-cyclohexyl-1,3-propanediamine
N-cyclohexylpropylene 1,3-diamine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCN
InChIInChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2
InChIKeyITZPOSYADVYECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-1,3-propanediamine Technical Overview


N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5), also known as N-(3-aminopropyl)cyclohexylamine (APCHA) or N-cyclohexyl-1,3-diaminopropane (C-DAP), is a cycloaliphatic diamine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol [1]. It is characterized as a colorless to yellow liquid with an amine-like odor, miscible with water, and exhibits a density of 0.917 g/mL at 25°C, a boiling point of 120–123°C at 20 mmHg, and a refractive index of 1.482 at 20°C [2]. The compound's dual primary amine functionality, combined with a bulky cyclohexyl group, imparts unique steric and electronic properties that differentiate it from linear aliphatic diamines and enable its use as a selective enzyme inhibitor, a chelating ligand in platinum anticancer complexes, and a building block for epoxy curing agents and corrosion inhibitors [3].

Why N-Cyclohexyl-1,3-propanediamine Cannot Be Substituted


Generic substitution of N-cyclohexyl-1,3-propanediamine with simpler diamines (e.g., 1,3-propanediamine, N-ethyl-1,3-propanediamine) or other cycloaliphatic amines (e.g., trans-4-methylcyclohexylamine) is not straightforward due to its unique combination of a flexible three-carbon diamine spacer and a bulky cyclohexyl substituent. This specific architecture confers distinct selectivity in biological systems—it acts as a competitive inhibitor of spermine synthase (SMS) but not spermidine synthase (SRM), unlike structurally similar cyclohexylamine derivatives [1]. In coordination chemistry, the chelating ability of the 1,3-propanediamine backbone with a cyclohexyl group alters the lipophilicity, hydrogen-bonding network, and ultimately the anticancer activity of platinum complexes compared to monodentate amine carriers [2]. In industrial applications, the cyclohexyl moiety imparts improved compatibility with epoxy resins and enhanced resistance to humidity-induced blushing during curing, properties not achieved with unsubstituted or short-chain alkyl diamines [3]. The quantitative evidence below substantiates these differentiation points.

Head-to-Head Performance Evidence


Selective Spermine Synthase Inhibition vs. 4MCHA

In a direct head-to-head comparison using rat hepatoma (HTC) cells, N-cyclohexyl-1,3-propanediamine (APCHA) demonstrated selective and potent inhibition of spermine synthase, in contrast to trans-4-methylcyclohexylamine (4MCHA), which selectively inhibits spermidine synthase. After 8 days of treatment with 250 µM of either compound, APCHA reduced cellular spermine levels to below 1% of control, while 4MCHA reduced spermidine levels to 2% of control [1]. Total polyamine levels remained unchanged, confirming specificity. Additionally, APCHA treatment led to a 3-fold increase in S-adenosylmethionine decarboxylase activity, compared to an 8-fold increase with 4MCHA, indicating distinct downstream regulatory effects [2].

Polyamine Metabolism Enzyme Inhibition Cancer Biology

Breast Cancer Cell Growth Inhibition (ZR-75-1)

In a direct comparative study on the ZR-75-1 human breast cancer cell line, N-cyclohexyl-1,3-propanediamine (C-DAP) demonstrated significantly higher potency as a spermine synthase inhibitor compared to the structurally related analog N-(n-butyl)-1,3-diaminopropane. C-DAP exhibited an IC₅₀ of approximately 5 µM for inhibiting net cell growth over 14 days and was reported to be about 10 times more potent than the comparator . At a concentration of 50 µM, C-DAP reduced net cell growth by 65% .

Anticancer Polyamine Metabolism Drug Development

Platinum(II) Complex Cytotoxicity vs. Carboplatin

Platinum(II) complexes utilizing N-cyclohexyl-1,3-propanediamine (N-chpda) as a chelating carrier ligand, specifically cis-[Pt(N-chpda)Cl₂] (compound 1) and cis-[Pt(N-chpda)(oxalate)] (compound 2), were evaluated for in vitro anticancer activity against human lung cancer (AGZY) and human lymphocytic leukemia (Raji) cell lines. Both complexes were described as 'very active' and 'much more active than carboplatin' [1]. While exact IC₅₀ values were not reported in the abstract, the comparative statement indicates a significant potency advantage over the clinically established platinum drug.

Platinum Anticancer Drugs Medicinal Chemistry Chelating Ligands

Epoxy Curing Performance vs. Conventional Amines

In the context of two-component (2K) epoxy adhesive formulations, N-cyclohexyl-1,3-propanediamine (APCHA) has been identified as an improved curing agent that addresses critical formulation challenges. According to patent literature, APCHA exhibits favorable viscosity, extended pot life, and desirable reactivity profiles, and it overcomes issues with viscosity build-up, working time, through-cure, and compatibility that cannot be resolved with commonly used amine formulations [1]. Furthermore, APCHA enhances desirable epoxy resin properties without the typical negative impact on mechanical properties often observed with other cycloaliphatic amine-based curing agents [2]. It is also noted for improving resistance against humidity during film formation [3].

Epoxy Curing Agents Polymer Chemistry Industrial Formulations

N-Cyclohexyl-1,3-propanediamine Application Scenarios


Selective Spermine Synthase Inhibition for Polyamine Research

Use N-cyclohexyl-1,3-propanediamine (APCHA/C-DAP) as a chemical probe to selectively inhibit spermine synthase (SMS) without affecting spermidine synthase (SRM). At 250 µM, it reduces spermine levels to <1% of control in HTC cells, allowing researchers to dissect the specific roles of spermine versus spermidine in cellular processes such as proliferation, differentiation, and apoptosis. This specificity is not achievable with the related inhibitor 4MCHA, which targets spermidine synthase [1].

Potent SMS Inhibition in Breast Cancer Cells

Employ C-DAP (N-cyclohexyl-1,3-propanediamine) in in vitro studies of breast cancer cell growth inhibition, particularly in ZR-75-1 cells, where it demonstrates an IC₅₀ of approximately 5 µM—a potency roughly 10-fold greater than the analog N-(n-butyl)-1,3-diaminopropane [1]. This makes it a preferred tool compound for investigating the therapeutic potential of spermine depletion in breast cancer models.

Chelating Ligand for Next-Generation Platinum Complexes

Utilize N-cyclohexyl-1,3-propanediamine (N-chpda) as a chelating diamine ligand in the synthesis of platinum(II) complexes. The resulting complexes, cis-[Pt(N-chpda)Cl₂] and cis-[Pt(N-chpda)(oxalate)], exhibit substantially higher in vitro activity against AGZY lung cancer and Raji leukemia cell lines compared to carboplatin, positioning them as promising candidates for further preclinical development [1].

Epoxy Curing Agent for Structural Adhesives & Coatings

Incorporate APCHA (N-cyclohexyl-1,3-propanediamine) into two-component epoxy formulations for structural adhesives, particularly in wind turbine blade manufacturing and high-performance coatings. Its favorable viscosity, extended pot life, and resistance to humidity-induced blushing address key processing challenges that limit conventional amine curing agents [1][2].

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